Acetic acid,ammonium copper salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, ammonium copper salt typically involves the reaction of copper salts with ammonium acetate in an aqueous solution. One common method is to dissolve copper(II) acetate in water and then add ammonium hydroxide to the solution. The reaction proceeds as follows:

[ \text{Cu(CH}_3\text{COO)}_2 + 2 \text{NH}_4\text{OH} \rightarrow \text{Cu(NH}_4\text{)}_2(\text{CH}_3\text{COO)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of acetic acid, ammonium copper salt can be scaled up by using larger reactors and more controlled conditions. The process involves careful monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ammonium copper salt undergoes various chemical reactions, including:

Oxidation: The copper ion in the compound can undergo oxidation reactions, forming copper(III) species under certain conditions.

Reduction: The compound can be reduced to form copper(I) species.

Substitution: The acetate and ammonium ions can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.

Substitution: Ligands such as ethylenediamine or other amines can be used in substitution reactions.

Major Products Formed

Oxidation: Copper(III) complexes.

Reduction: Copper(I) complexes.

Substitution: Various copper-ligand complexes depending on the substituent used.

Scientific Research Applications

Acetic acid, ammonium copper salt has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.

Biology: Employed in studies involving copper metabolism and enzyme activity.

Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

Industry: Utilized in the production of high-quality graphene and as a precursor for other copper-based materials

Mechanism of Action

The mechanism of action of acetic acid, ammonium copper salt involves its ability to interact with various molecular targets:

Molecular Targets: Copper ions can bind to proteins and enzymes, affecting their activity.

Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways

Comparison with Similar Compounds

Similar Compounds

Copper(II) acetate: Similar in structure but lacks the ammonium ion.

Ammonium acetate: Contains ammonium but lacks the copper ion.

Copper(II) sulfate: Another copper salt with different anions.

Uniqueness

Acetic acid, ammonium copper salt is unique due to the presence of both ammonium and copper ions, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

Acetic acid, ammonium copper salt (also referred to as copper(II) acetate) is a compound that has garnered interest due to its biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential applications in medicine and agriculture.

Overview of Acetic Acid, Ammonium Copper Salt

Acetic acid, ammonium copper salt is formed from the reaction of acetic acid with copper(II) acetate. Copper salts are known for their broad-spectrum antimicrobial properties, which can be enhanced when combined with organic acids like acetic acid. The synergistic effects of these compounds can lead to increased permeability of bacterial membranes and enhanced metal ion influx, contributing to their bactericidal activities.

The biological activity of acetic acid, ammonium copper salt primarily involves:

- Metal Ion Synergy : Copper ions interact with organic acids to form complexes that facilitate the transport of these ions across bacterial membranes. This increases the intracellular concentration of copper, leading to toxicity in bacteria .

- Membrane Disruption : The presence of acetic acid enhances the permeability of bacterial membranes, allowing for greater uptake of copper ions. This results in oxidative stress and disruption of cellular functions .

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

In Vitro Studies

Numerous studies have documented the antimicrobial efficacy of acetic acid, ammonium copper salt:

- Broad-Spectrum Activity : Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that low concentrations of copper combined with acetic acid could inhibit bacterial growth by up to 1000-fold compared to controls .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mM |

| Escherichia coli | 1.0 mM |

| Pseudomonas aeruginosa | 2.0 mM |

Case Studies

- Food Preservation : A study explored the use of acetic acid, ammonium copper salt as a preservative in food products. The results showed a significant reduction in microbial load in treated samples compared to untreated controls.

- Agricultural Applications : In agricultural settings, this compound has been tested as a fungicide and bactericide. It effectively reduced the incidence of plant pathogens in crops while being less toxic to beneficial microorganisms .

Toxicity and Safety Profile

While acetic acid, ammonium copper salt shows promising antimicrobial activity, its safety profile must be considered:

- Low Hemolytic Toxicity : Research indicates that polymeric quaternary ammonium compounds derived from similar structures exhibit low hemolytic toxicity while maintaining strong antibacterial properties .

- Environmental Impact : The use of copper salts in agriculture raises concerns regarding environmental contamination; thus, careful management is necessary.

Properties

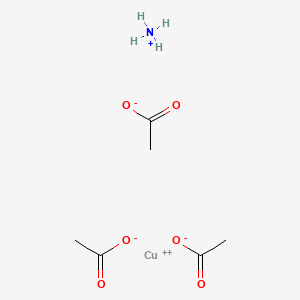

Molecular Formula |

C6H13CuNO6 |

|---|---|

Molecular Weight |

258.72 g/mol |

IUPAC Name |

azanium;copper;triacetate |

InChI |

InChI=1S/3C2H4O2.Cu.H3N/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H3/q;;;+2;/p-2 |

InChI Key |

TYFZEZROZITSNY-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.